![molecular formula C9H16O3 B13683092 6-(Methoxymethyl)-1,4-dioxaspiro[4.4]nonane](/img/structure/B13683092.png)
6-(Methoxymethyl)-1,4-dioxaspiro[4.4]nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Methoxymethyl)-1,4-dioxaspiro[4.4]nonane is a spiro compound characterized by a unique bicyclic structure. This compound is part of the spiroketal family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine. The spiro structure imparts stability and rigidity to the molecule, making it an interesting subject for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methoxymethyl)-1,4-dioxaspiro[4.4]nonane typically involves the condensation of appropriate lactones with methoxymethyl groups. One common method includes the reaction of γ-hydroxy carboxylic acids with methoxymethyl chloride in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of a dilactone intermediate, which is then converted to the spiroketal structure by heating with a concentrated solution of sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Methoxymethyl)-1,4-dioxaspiro[4.4]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using lithium aluminum hydride or sodium borohydride can convert the spiroketal to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted spiroketals.
Wissenschaftliche Forschungsanwendungen
6-(Methoxymethyl)-1,4-dioxaspiro[4.4]nonane has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 6-(Methoxymethyl)-1,4-dioxaspiro[4.4]nonane involves its interaction with specific molecular targets and pathways. The spiroketal structure allows it to bind to enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis . The exact molecular targets and pathways may vary depending on the specific application and derivative of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,6-Dioxaspiro[4.4]nonane: A similar spiroketal compound with a different substituent at the 6-position.
6-Methoxymethyl-1,4-dioxa-7-thiaspiro[4.4]nonane: Contains a sulfur atom in the spiro ring, imparting different chemical properties.
2-Benzylazaspiro[4.4]nonane: A spirocyclic compound with a nitrogen atom in the ring, used in medicinal chemistry.
Uniqueness
6-(Methoxymethyl)-1,4-dioxaspiro[4.4]nonane is unique due to its methoxymethyl substituent, which enhances its stability and reactivity. This makes it a valuable compound for various applications, including drug development and industrial processes.
Eigenschaften
Molekularformel |
C9H16O3 |
|---|---|
Molekulargewicht |
172.22 g/mol |
IUPAC-Name |
9-(methoxymethyl)-1,4-dioxaspiro[4.4]nonane |
InChI |
InChI=1S/C9H16O3/c1-10-7-8-3-2-4-9(8)11-5-6-12-9/h8H,2-7H2,1H3 |
InChI-Schlüssel |
VAECEGCFWKOFFB-UHFFFAOYSA-N |
Kanonische SMILES |
COCC1CCCC12OCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Benzyl-8-Boc-1-(methoxymethyl)-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13683024.png)
![Tert-butyl N-(3-oxospiro[5.5]undecan-9-YL)carbamate](/img/structure/B13683026.png)

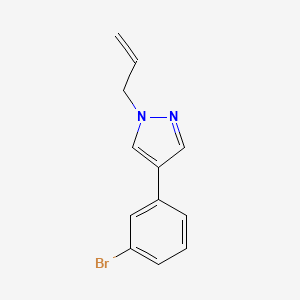
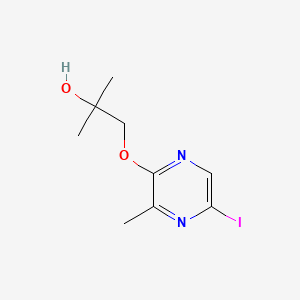
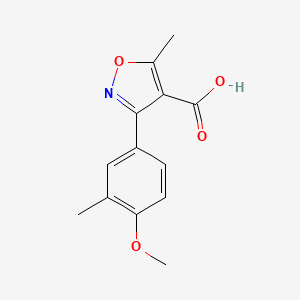

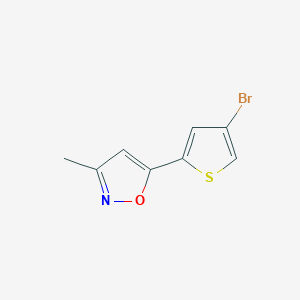

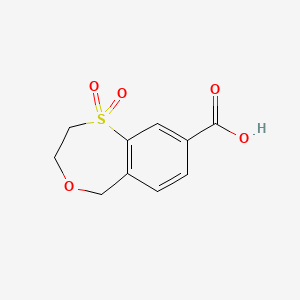
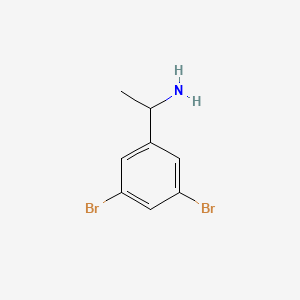
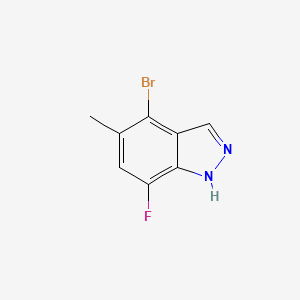
![6-Bromo-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13683087.png)
